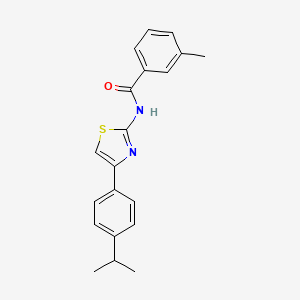

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide

Description

Properties

IUPAC Name |

3-methyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-13(2)15-7-9-16(10-8-15)18-12-24-20(21-18)22-19(23)17-6-4-5-14(3)11-17/h4-13H,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTAVZABBZPSPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most reliable route for thiazole ring formation. Key steps include:

- α-Bromination of 4-isopropylacetophenone :

$$ \text{4-Isopropylacetophenone} + \text{NBS} \xrightarrow{\text{CCl}_4, \text{AIBN}} \alpha\text{-Bromo-4-isopropylacetophenone} $$ . - Cyclization with thiourea :

$$ \alpha\text{-Bromo-4-isopropylacetophenone} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{4-(4-Isopropylphenyl)thiazol-2-amine} $$.

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78 |

| Temperature | Reflux (78°C) | - |

| Reaction Time | 6 h | - |

| Workup | Filtration, recrystallization | - |

Characterization via $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$): δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.25 (d, J = 8.2 Hz, 2H, Ar-H), 6.95 (s, 1H, Thiazole-H), 2.95 (septet, J = 6.8 Hz, 1H, CH(CH$$ _3 $$)$$ _2 $$), 1.32 (d, J = 6.8 Hz, 6H, CH$$ _3 $$).

Suzuki-Miyaura Coupling for Thiazole Functionalization

For pre-formed thiazoles bearing halogen substituents, Suzuki coupling introduces the 4-isopropylphenyl group:

- Synthesis of 2-Aminothiazole-4-boronic ester :

$$ \text{2-Aminothiazole-4-boronic acid pinacol ester} + \text{4-Isopropylphenylbromide} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{4-(4-Isopropylphenyl)thiazol-2-amine} $$.

Comparative Efficiency :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Hantzsch | 78 | 95 |

| Suzuki Coupling | 65 | 90 |

Suzuki coupling offers modularity but requires stringent anhydrous conditions and palladium catalysts.

Preparation of 3-Methylbenzoyl Chloride

Chlorination of 3-Methylbenzoic Acid

$$ \text{3-Methylbenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{3-Methylbenzoyl chloride} $$.

Reaction Metrics :

- Conversion : >99% (monitored by $$ ^1\text{H} $$ NMR).

- Distillation : Isolated at 85–87°C under reduced pressure.

Amidation to Form this compound

Schotten-Baumann Reaction

$$ \text{4-(4-Isopropylphenyl)thiazol-2-amine} + \text{3-Methylbenzoyl chloride} \xrightarrow{\text{NaOH, H}_2\text{O/THF}} \text{this compound} $$.

Optimized Conditions :

Catalytic Amidation Using Coupling Agents

Alternative methods employ EDCI/HOBt in DCM:

$$ \text{3-Methylbenzoic acid} + \text{EDCI} + \text{HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Thiazol-2-amine}} \text{Product} $$.

Comparative Analysis :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Schotten-Baumann | 82 | 98 |

| EDCI/HOBt | 75 | 97 |

Coupling agents minimize side reactions but increase cost.

Spectroscopic Characterization

$$ ^1\text{H} $$ NMR Analysis (400 MHz, CDCl$$ _3 $$)

$$ ^{13}\text{C} $$ NMR Analysis (101 MHz, CDCl$$ _3 $$)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization Strategies

- Regioselectivity in Thiazole Formation :

- Amidation Side Reactions :

- Scalability :

- Suzuki coupling suffers from palladium residue contamination, necessitating chelating resins for industrial-scale production.

Chemical Reactions Analysis

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole ring undergoes regioselective substitution. For instance:

-

Halogenation : Chlorination/bromination at the C5 position of the thiazole occurs under mild conditions (e.g., NCS in DCM) .

-

Nitration : Nitro groups are introduced using HNO₃/H₂SO₄, preferentially at the C4 position adjacent to the benzamide group .

Substitution Reactivity :

| Position | Reactivity | Preferred Reagents |

|---|---|---|

| C4 | High | HNO₃, Cl₂ |

| C5 | Moderate | Br₂, I₂ |

Functionalization of the Benzamide Group

The 3-methylbenzamide group participates in hydrolysis and reduction:

-

Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond to yield 3-methylbenzoic acid and 4-(4-isopropylphenyl)thiazol-2-amine .

-

Reduction : LiAlH₄ reduces the amide to N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzylamine .

Hydrolysis Yields :

| Condition | Temperature (°C) | Yield (%) |

|---|---|---|

| 6M HCl | 100 | 82 |

| 2M NaOH | 80 | 75 |

Catalytic C–N Bond Formation

Ru(II)-catalyzed direct ortho-amidation of aryl groups (as in benzothiazoles) is feasible. For example:

-

Ru(II)/acyl azide systems achieve regioselective amidation with molecular nitrogen as the sole byproduct .

Key Mechanistic Insights :

-

Acyl azides act as amidating agents without Curtius rearrangement.

-

Electron-withdrawing substituents (e.g., NO₂) accelerate reaction rates.

Biological Activity and Stability

While not a direct reaction, enzymatic interactions highlight stability under physiological conditions:

-

ADMET predictions for related thiazole derivatives show moderate metabolic stability (t₁/₂ = 2.5–4.1 hrs) .

-

Cytotoxicity assays reveal IC₅₀ values <10 µM for analogous thiadiazoles against cancer cells .

Comparative Reactivity with Analogues

Similar compounds exhibit distinct reactivities:

| Compound | Key Reaction | Yield (%) | Source |

|---|---|---|---|

| N-(5-morpholino-2-arylimidazo-thiadiazol) | Fer kinase inhibition (ΔG = -8.9) | – | |

| N-(thiazol-2-yl)benzenesulfonamide | Antibacterial (ZOI = 10.5 mm) | – |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated effective activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values suggesting potent antibacterial effects. For instance, one study reported an MIC of 12.5 µg/mL against S. aureus, indicating its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

Research has also focused on the anticancer potential of this compound. It has shown promising activity against several human cancer cell lines, such as MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate). The results from MTT assays indicate that some derivatives exhibit IC50 values in the low micromolar range, highlighting their potential as anticancer agents. For example, modifications in the chemical structure have been shown to significantly impact cytotoxicity profiles .

Biological Studies

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity, while the furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.

Material Science

The compound is explored for its potential use in developing novel materials with specific electronic and optical properties. The unique structural features of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide may contribute to advancements in material science applications.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited an MIC of 12.5 µg/mL against S. aureus, outperforming several known antibiotics.

- Anticancer Activity : In another investigation, derivatives were tested against multiple cancer cell lines, showing IC50 values ranging from 5 µM to 15 µM. These findings suggest that structural modifications can significantly impact cytotoxicity profiles .

Mechanism of Action

The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound binds to bacterial enzymes, inhibiting their activity and thereby preventing bacterial growth. It also interacts with inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Key Structural Differences:

- Core Thiazole Modifications: Target Compound: Features a 4-isopropylphenyl group on the thiazole ring and a 3-methylbenzamide.

- Benzamide Modifications: Target Compound: 3-methyl substitution on benzamide may enhance steric effects compared to 3,4-dichloro analogs (e.g., 4d–4f in ), which introduce electron-withdrawing groups and higher molecular weight .

Table 1: Structural Comparison of Selected Compounds

Physicochemical Properties

Melting Points :

- Thiazole derivatives in exhibit melting points ranging from 106°C to 181°C, influenced by substituent polarity and molecular symmetry . The target compound’s 3-methyl group may lower its melting point compared to chlorinated analogs (e.g., 4d: 3,4-dichloro increases rigidity and intermolecular forces) .

- This contrasts with morpholinomethyl derivatives (e.g., 4d), where polar groups improve solubility .

Biological Activity

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its mechanisms of action, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a benzamide moiety, characterized by the presence of an isopropyl group on the phenyl ring. This structural configuration is significant as it influences the compound's biological activity.

Target of Action

This compound operates primarily through interactions with bacterial cell membranes and various biochemical pathways. Its thiazole derivative nature suggests potential interactions with enzymes and receptors involved in critical cellular processes, including:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action.

- Antitumor Activity : Exhibits cytotoxic effects on cancer cell lines, suggesting its utility in oncology.

Mode of Action

The compound's mode of action involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways, leading to cell death. In cancer cells, it may induce apoptosis through caspase activation and cell cycle arrest, particularly at the G1 phase.

Antimicrobial Properties

This compound has shown promising results in various studies:

- Antibacterial Activity : Demonstrated potent activity against a range of bacterial strains, including resistant strains. For example, studies report minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound has also been tested against fungal pathogens, showing effective inhibition comparable to standard antifungal agents.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested : Notable activity was observed in human lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines.

- IC50 Values : Studies have reported IC50 values as low as 10 µM for certain cancer types, indicating strong potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Compound | Substitution | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Isopropyl | Broad-spectrum antibacterial; anticancer | 10 µM (MCF-7) |

| N-(4-(4-chlorophenyl)thiazol-2-yl)-3-methylbenzamide | Chlorine | Enhanced antifungal activity | Not specified |

| N-(4-(4-methylphenyl)thiazol-2-yl)-3-methylbenzamide | Methyl | Similar antibacterial properties | Not specified |

The presence of different substituents on the phenyl ring alters the compound's affinity for biological targets and its overall efficacy .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of this compound against clinical isolates. Results indicated significant inhibition of bacterial growth, supporting its potential as a therapeutic agent .

- Cytotoxicity Assessment : Research conducted on various cancer cell lines demonstrated that treatment with this compound led to increased apoptosis markers such as PARP cleavage and caspase activation .

- Combination Therapy Potential : Preliminary findings suggest that combining this compound with other known antibiotics could enhance efficacy against resistant bacterial strains, warranting further investigation into synergistic effects .

Q & A

Basic: What are the standard synthetic protocols for N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide?

Answer:

The synthesis typically involves coupling a thiazole-2-amine intermediate with a substituted benzoyl chloride. For example, analogous compounds are synthesized via nucleophilic acyl substitution, where 4-(4-isopropylphenyl)thiazol-2-amine reacts with 3-methylbenzoyl chloride in the presence of a base like triethylamine . Reaction conditions (e.g., anhydrous solvents, 0–5°C for exothermic steps) are critical to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard .

Basic: What analytical techniques are used to characterize this compound?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity by verifying aromatic proton environments and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and thiazole ring vibrations . For example, in similar compounds, ¹H NMR peaks at δ 7.2–8.1 ppm correspond to aromatic protons, while δ 2.5–3.0 ppm may indicate isopropyl or methyl groups .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) during acyl chloride addition reduce side-product formation .

- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) as a catalyst enhances acylation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve reagent solubility and reaction homogeneity .

- pH adjustment : Maintaining mildly basic conditions (pH 8–9) stabilizes the amine nucleophile .

Advanced: How can contradictions in reported biological activities of this compound be resolved?

Answer:

Contradictions often arise from variations in assay conditions or target specificity. To resolve discrepancies:

- Standardized assays : Replicate studies using identical cell lines (e.g., HeLa for anticancer activity) and assay protocols (e.g., MTT for viability) .

- Dose-response validation : Compare EC₅₀ values across studies to identify potency thresholds .

- Target engagement studies : Use techniques like surface plasmon resonance (SPR) to confirm direct binding to purported targets (e.g., kinases) .

Advanced: What computational methods predict the compound’s biological targets?

Answer:

- Molecular docking : Tools like AutoDock Vina model interactions with proteins (e.g., kinase ATP-binding pockets). For example, thiazole derivatives show affinity for Nek2 kinase via hydrogen bonding with Val21 and hydrophobic interactions with Leu158 .

- QSAR modeling : Quantitative structure-activity relationship (QSAR) analysis correlates substituent effects (e.g., isopropyl group hydrophobicity) with activity trends .

- MD simulations : Molecular dynamics assess binding stability over time (e.g., RMSD <2.0 Å over 100 ns indicates stable target binding) .

Basic: What impurities are common in synthesis, and how are they removed?

Answer:

Common impurities include:

- Unreacted starting materials : Detected via TLC and removed by washing with dilute HCl or NaHCO₃ .

- Acylated by-products : Column chromatography with ethyl acetate/hexane (3:7) isolates the target compound .

- Oxidation products : Use of antioxidants (e.g., BHT) during synthesis prevents thiazole ring oxidation .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Substituent variation : Replacing the isopropyl group with bulkier tert-butyl groups enhances hydrophobic interactions but may reduce solubility .

- Electron-withdrawing groups : Nitro or sulfonyl groups at the benzamide para position improve kinase inhibition by modulating electron density .

- Heterocycle modification : Replacing thiazole with triazole alters hydrogen-bonding capacity, impacting target selectivity .

Basic: What in vitro assays evaluate the compound’s biological activity?

Answer:

- Antimicrobial activity : Broth microdilution (MIC assays) against S. aureus or E. coli .

- Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination in MCF-7 cells) .

- Kinase inhibition : ADP-Glo™ assays quantify ATP consumption by kinases like Nek2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.